molecular formula C7H3BrF4O B13550746 1-Bromo-2,4-difluoro-5-(difluoromethoxy)benzene

1-Bromo-2,4-difluoro-5-(difluoromethoxy)benzene

Cat. No.: B13550746
M. Wt: 259.00 g/mol
InChI Key: NMDDJIBPGIECFT-UHFFFAOYSA-N
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Description

1-Bromo-2,4-difluoro-5-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H2BrF4O. This compound is part of the halogenated benzene derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2,4-difluoro-5-(difluoromethoxy)benzene typically involves the bromination and fluorination of benzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,4-difluoro-5-(difluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

Common Reagents and Conditions

    Lithium Diisopropylamide (LDA): Used for lithiation reactions.

    Butyllithium: Commonly used in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

    Substituted Benzene Derivatives: Depending on the nucleophile used in substitution reactions.

    Quinones and Hydro Derivatives: From oxidation and reduction reactions, respectively.

Scientific Research Applications

1-Bromo-2,4-difluoro-5-(difluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-difluoro-5-(difluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its reactivity and ability to form stable complexes with biological molecules. The difluoromethoxy group contributes to its lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(difluoromethyl)benzene
  • 1-Bromo-2,5-difluorobenzene
  • 5-((4-Bromo-2,6-difluorophenyl)difluoromethoxy)-1,2,3-trifluorobenzene

Uniqueness

1-Bromo-2,4-difluoro-5-(difluoromethoxy)benzene is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct chemical properties, such as increased reactivity and stability. The difluoromethoxy group further enhances its lipophilicity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H3BrF4O

Molecular Weight

259.00 g/mol

IUPAC Name

1-bromo-5-(difluoromethoxy)-2,4-difluorobenzene

InChI

InChI=1S/C7H3BrF4O/c8-3-1-6(13-7(11)12)5(10)2-4(3)9/h1-2,7H

InChI Key

NMDDJIBPGIECFT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)F)F)OC(F)F

Origin of Product

United States

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